Computed Lipophilicity (XLogP3) Within Optimal CNS Drug-Like Window
The target compound has a computed XLogP3 of 2.1 [1]. This value falls within the optimal lipophilicity range (XLogP 2–3) associated with favorable CNS multiparameter optimization (MPO) scores, balancing passive permeability and aqueous solubility [2]. By contrast, the close analogue 3-((4-methoxybenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine (CAS 573697-24-2) has a higher XLogP3 of 2.7 due to the additional methoxy group, shifting it closer to the upper limit of the CNS drug-like space [3]. The ~0.6 log unit difference corresponds to an approximately 4-fold difference in predicted octanol-water partition coefficient, which can alter tissue distribution and off-target promiscuity.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 3-((4-Methoxybenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine (CAS 573697-24-2), XLogP3 = 2.7 |
| Quantified Difference | ΔXLogP3 = −0.6 (target is less lipophilic by ~0.6 log units) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.04.14 release) |
Why This Matters
For CNS-targeted screening libraries, a lower XLogP3 reduces the risk of high non-specific binding and improves the likelihood of favorable pharmacokinetic profiles.
- [1] PubChem Compound Summary for CID 933520, 3-((3-Methoxybenzyl)thio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-ylamine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/933520 (accessed 2026-05-04). View Source
- [2] Wager, T.T., Hou, X., Verhoest, P.R., Villalobos, A. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767–775. View Source
- [3] PubChem Compound Summary for CID 2924157, 3-((3-Methoxybenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2924157 (accessed 2026-05-04). View Source
